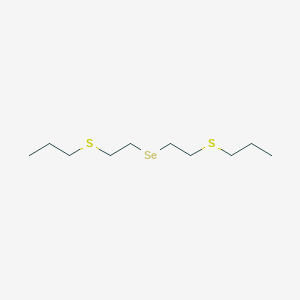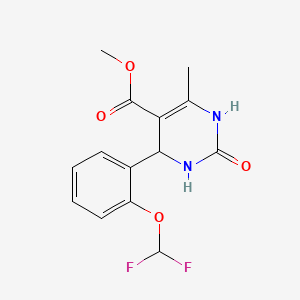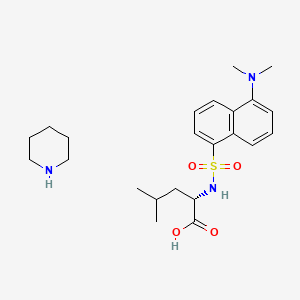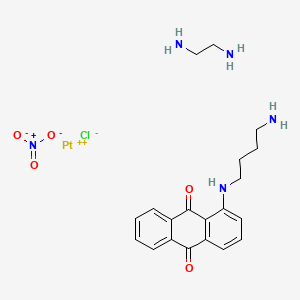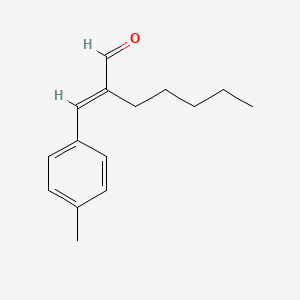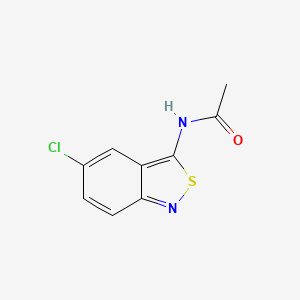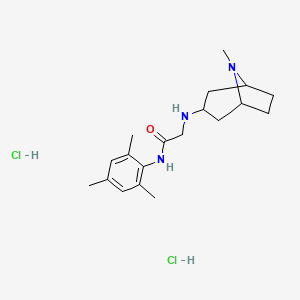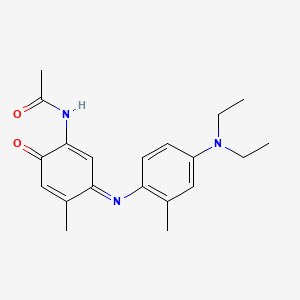![molecular formula C23H25N3O2 B12700449 4-(8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraen-9-yl)benzene-1,3-diol CAS No. 119464-17-4](/img/structure/B12700449.png)
4-(8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraen-9-yl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(8,10,20-triazapentacyclo[117002,1003,8014,19]icosa-1(13),14,16,18-tetraen-9-yl)benzene-1,3-diol is a complex organic compound characterized by its unique pentacyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8,10,20-triazapentacyclo[117002,1003,8014,19]icosa-1(13),14,16,18-tetraen-9-yl)benzene-1,3-diol typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity .
Industrial Production Methods
scaling up the laboratory synthesis process would involve optimizing reaction conditions and employing continuous flow reactors to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
4-(8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraen-9-yl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces hydroquinone derivatives .
Aplicaciones Científicas De Investigación
4-(8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraen-9-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: The compound is used as a model system to study complex organic reactions and molecular interactions.
Biology: Its unique structure makes it a candidate for studying enzyme-substrate interactions and protein binding.
Mecanismo De Acción
The mechanism of action of 4-(8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraen-9-yl)benzene-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved depend on the specific biological context and the nature of the interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 9-ethyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene
- 5,16-dimethyl-9,12,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),2(10),3,5,7,11,14,16,18-nonaene-11-carboxylic acid ethyl ester
Uniqueness
The uniqueness of 4-(8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraen-9-yl)benzene-1,3-diol lies in its specific pentacyclic structure and the presence of the benzene-1,3-diol moiety.
Propiedades
Número CAS |
119464-17-4 |
|---|---|
Fórmula molecular |
C23H25N3O2 |
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
4-(8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraen-9-yl)benzene-1,3-diol |
InChI |
InChI=1S/C23H25N3O2/c27-14-8-9-17(20(28)13-14)23-25-11-4-3-7-19(25)22-21-16(10-12-26(22)23)15-5-1-2-6-18(15)24-21/h1-2,5-6,8-9,13,19,22-24,27-28H,3-4,7,10-12H2 |
Clave InChI |
IVCZNPQISGPEQA-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2C(C1)C3C4=C(CCN3C2C5=C(C=C(C=C5)O)O)C6=CC=CC=C6N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



